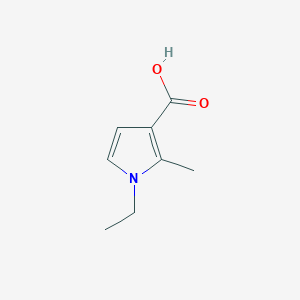

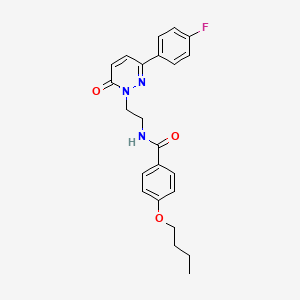

1-ethyl-2-methyl-1H-pyrrole-3-carboxylic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

“1-ethyl-2-methyl-1H-pyrrole-3-carboxylic acid” is a chemical compound with the CAS Number: 1547444-68-7 . It has a molecular weight of 153.18 . It appears as a powder .

Synthesis Analysis

The synthesis of pyrroles, including compounds similar to “1-ethyl-2-methyl-1H-pyrrole-3-carboxylic acid”, can be achieved through various methods. One such method is the Paal-Knorr pyrrole condensation, which allows the synthesis of N-substituted pyrroles under mild reaction conditions . Another method involves the condensation of carboxylic acids with 2,4,4-trimethoxybutan-1-amine, followed by acid-mediated cyclization to form the pyrrole ring .Molecular Structure Analysis

The InChI code for “1-ethyl-2-methyl-1H-pyrrole-3-carboxylic acid” is1S/C8H11NO2/c1-3-9-5-4-7 (6 (9)2)8 (10)11/h4-5H,3H2,1-2H3, (H,10,11) . This code provides a standard way to encode the compound’s molecular structure. Chemical Reactions Analysis

Pyrroles, including “1-ethyl-2-methyl-1H-pyrrole-3-carboxylic acid”, can undergo a variety of chemical reactions. For instance, they can undergo N-substitution with alkyl halides, sulfonyl chlorides, and benzoyl chloride to yield substituted pyrroles . They can also undergo Michael addition with electrophilic olefins to afford N-alkylpyrroles .Physical And Chemical Properties Analysis

“1-ethyl-2-methyl-1H-pyrrole-3-carboxylic acid” is a powder that is stored at room temperature . Its molecular weight is 153.18 .Wissenschaftliche Forschungsanwendungen

Synthesis and Chemical Reactions

Phosphine-Catalyzed Annulation : Zhu, Lan, and Kwon (2003) demonstrated that ethyl 2-methyl-2,3-butadienoate can undergo a [4 + 2] annulation with N-tosylimines, leading to the synthesis of highly functionalized tetrahydropyridines, a reaction relevant in organic chemistry and potentially pharmaceutical synthesis (Zhu, Lan, & Kwon, 2003).

Synthesis of Complex Compounds : Li et al. (2009) explored the synthesis of a compound related to 1-ethyl-2-methyl-1H-pyrrole-3-carboxylic acid. They synthesized 3-(1-Ethyl-1H-pyrrole-2-carboxamido)propionic acid monohydrate, demonstrating the versatility of such compounds in organic synthesis (Li et al., 2009).

Three-Component Reaction with Tetronic Acid : Kamalova et al. (2018) discussed a reaction involving ethyl 1-aryl-4,5-dioxo-2-phenyl-4,5-dihydro-1H-pyrrole-3-carboxylates with tetronic acid, highlighting the potential of 1-ethyl-2-methyl-1H-pyrrole-3-carboxylic acid derivatives in complex organic reactions (Kamalova et al., 2018).

Spectroscopy and Chemical Analysis : Singh et al. (2013) synthesized a novel hydrazide-hydrazone of pyrrole and conducted extensive spectroscopy and quantum chemical calculations, highlighting the utility of pyrrole derivatives in detailed chemical analysis (Singh et al., 2013).

Solvent-Free Synthesis under Microwave Irradiation : Khajuria et al. (2013) achieved the synthesis of ethyl 3,5-diaryl-1H-pyrrole-2-carboxylates from ethyl 2-nitro-5-oxo-3,5-diarylpentanoates, showcasing an environmentally friendly synthesis method for pyrrole derivatives (Khajuria et al., 2013).

Application in Crystal Engineering

- Supramolecular Structures : Yin and Li (2006) prepared pyrrole-2-carboxylates that formed hexagonal and grid supramolecular structures, demonstrating the potential of pyrrole derivatives in crystal engineering (Yin & Li, 2006).

Development of Chemosensors

Optical Chemosensor System : Aysha et al. (2021) developed a colorimetric chemosensor using a hybrid hydrazo/azo dye chromophoric system based on pyrrolinone ester, illustrating the use of pyrrole derivatives in detecting metal ions (Aysha et al., 2021).

Fluorescent Sensor for Zn2+ and Cu2+ : Wang Yang et al. (2018) synthesized a pyrrole-containing hydrazone that acted as an off–on fluorescent sensor for Zn2+ and a colorimetric probe for Cu2+, showing the applicability of pyrrole derivatives in sensor technology (Wang Yang et al., 2018).

Chemical Synthesis and Modification

- Additive-Free Catalytic System for Hydrogenation : Yuwen et al. (2017) reported an additive-free catalytic system using a cobalt pincer catalyst for the hydrogenation of carboxylic acid esters to alcohols, relevant for the synthesis of pyrrole derivatives (Yuwen et al., 2017).

Safety And Hazards

The compound has been assigned the GHS07 pictogram, with the signal word "Warning" . Hazard statements associated with it include H302, H315, H319, and H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

Eigenschaften

IUPAC Name |

1-ethyl-2-methylpyrrole-3-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11NO2/c1-3-9-5-4-7(6(9)2)8(10)11/h4-5H,3H2,1-2H3,(H,10,11) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HNRQYYDXOAZYMG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C=CC(=C1C)C(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

153.18 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-ethyl-2-methyl-1H-pyrrole-3-carboxylic acid | |

Citations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(4-methylpyridin-2-yl)-2-(4-oxo-1-phenyl-1,4,6,7-tetrahydropyrazolo[3,4-d]thiazolo[3,2-a]pyrimidin-6-yl)acetamide](/img/structure/B2795525.png)

![N-(2-(benzo[b]thiophen-3-yl)-2-hydroxyethyl)-2-((2,2-dimethyl-2,3-dihydrobenzofuran-7-yl)oxy)acetamide](/img/structure/B2795528.png)

![3-(Benzenesulfonyl)-6-fluoro-1-[(2-fluorophenyl)methyl]quinolin-4-one](/img/structure/B2795529.png)

![N-[3-(1,3-benzothiazol-2-yl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]-2,5-dichlorobenzamide](/img/structure/B2795531.png)

![3-((1-(Benzo[d]thiazole-2-carbonyl)pyrrolidin-3-yl)oxy)pyrazine-2-carbonitrile](/img/structure/B2795543.png)

![(2Z)-2-[(6,8-dichloro-4-oxo-4H-chromen-3-yl)methylidene]-4,4-dimethyl-3-oxopentanenitrile](/img/structure/B2795547.png)